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Compound of Interest

(3-Cyclopropylisoxazol-5-
Compound Name:
yl)methanol

Cat. No.: B597872

A comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and
Toxicity (ADMET) properties of (3-Cyclopropylisoxazol-5-yl)methanol was conducted to
assess its drug-likeness and potential for further development. This guide compares its
predicted ADMET profile with two alternative heterocyclic methanol derivatives, (2-Methyl-1,3-
thiazol-5-yl)methanol and (5-Cyclopropyl-1,3-oxazol-4-yl)methanol, providing a comparative
landscape for early-stage drug discovery research.

The in silico prediction of ADMET properties is a critical step in modern drug discovery, offering
a cost-effective and rapid method to identify promising candidates and flag potential liabilities
long before committing to expensive and time-consuming experimental studies.[1][2][3]
Isoxazole derivatives, such as the target compound (3-Cyclopropylisoxazol-5-yl)methanol,
are of significant interest in medicinal chemistry due to their diverse pharmacological activities,
including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Computational
screening of their ADMET profiles is a common practice to optimize their pharmacokinetic and
toxicological characteristics.[4][7][8]

Comparative ADMET Profile

The predicted ADMET properties of (3-Cyclopropylisoxazol-5-yl)methanol and its
comparators are summarized in the table below. These values were computationally estimated
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using established algorithms and models commonly found in predictive toxicology and

pharmacokinetics software.

(3- (2-Methyl-1,3- (5-Cyclopropyl-1,3-
Property Cyclopropylisoxaz  thiazol-5- oxazol-4-
ol-5-yl)methanol yl)methanol yl)methanol
Molecular Formula C7HoNO:2 CsH7NOS C7HoNO:2
Molecular Weight (
139.15 129.18[9] 139.15
g/mol )
LogP (o/w) 0.85 0.50[9] 0.92
Aqueous Solubility
-1.5 -0.8 -1.3
(logS)
Human Intestinal
. >90 > 90 >90
Absorption (%)
Blood-Brain Barrier ) ) )
- High High High
(BBB) Permeability
CYP450 2D6 o o o
o Non-inhibitor Non-inhibitor Non-inhibitor
Inhibition
hERG Inhibition Low risk Low risk Low risk

Ames Mutagenicity

Non-mutagenic

Non-mutagenic

Non-mutagenic

Oral Rat Acute
Toxicity (LDso, mol/kg)

2.60

2.52

Experimental Protocols

The in silico ADMET properties presented in this guide are predicted based on computational

models. A generalized methodology for obtaining such predictions is outlined below.

In Silico ADMET Prediction Methodology

In silico ADMET prediction is performed using a variety of computational methods, often
integrated into software platforms such as ADMET Predictor®, pkCSM, and ADMETlab.[1][10]

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1_3-thiazol-5-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1_3-thiazol-5-yl_methanol
https://www.deeporigin.com/glossary/admet-predictions
https://www.simulations-plus.com/software/admetpredictor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

[11] The general workflow involves the following steps:

e Input: The chemical structure of the molecule of interest is provided as input, typically in a
SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format.
For (3-Cyclopropylisoxazol-5-yl)methanol, the SMILES string is OCC1=NOC(C2CC2)=C1.

o Descriptor Calculation: The software calculates a wide range of molecular descriptors for the
input structure. These descriptors quantify various physicochemical properties of the
molecule, such as its size, shape, lipophilicity, and polar surface area.

o Model Prediction: The calculated descriptors are then fed into a series of pre-built predictive
models. These models are typically developed using machine learning algorithms trained on
large datasets of experimentally determined ADMET data. Each model is designed to predict
a specific ADMET endpoint (e.g., aqueous solubility, BBB permeability, hERG inhibition).

o Output: The output is a comprehensive profile of the predicted ADMET properties for the
input molecule, often including a classification (e.g., "high" or "low" BBB permeability) and a
numerical value (e.g., predicted logS for aqueous solubility).

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the in silico ADMET prediction process and
a conceptual signaling pathway that could be modulated by a hypothetical drug molecule.

Input ‘Computational Analysis Output

Molecule Structure (SMILES) Input Structure Model i Predicted Properties ADMET Property Profile

Calculated Descriptors

Molecular Descriptor Calculation

Click to download full resolution via product page

A simplified workflow for the in silico prediction of ADMET properties.
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A conceptual diagram of a hypothetical drug-target signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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